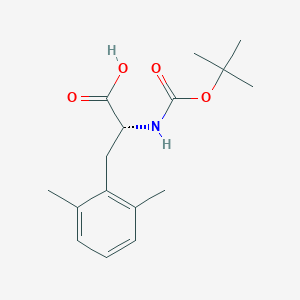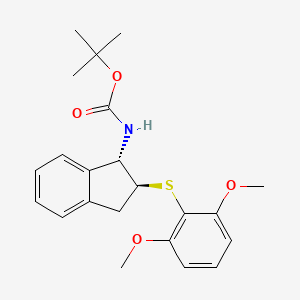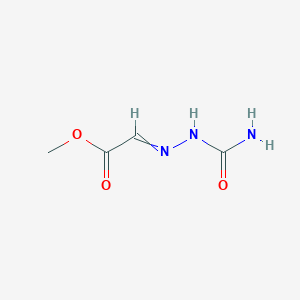
Methyl 2-(carbamoylhydrazinylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(carbamoylhydrazinylidene)acetate is an organic compound with the molecular formula C4H7N3O3. It is a derivative of hydrazine and is characterized by the presence of a carbamoylhydrazinylidene group attached to a methyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylhydrazinylidene)acetate typically involves the reaction of methyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and dehydration steps. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-(carbamoylhydrazinylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylhydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile used.
科学研究应用
Methyl 2-(carbamoylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Methyl 2-(carbamoylhydrazinylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the carbamoylhydrazinylidene group, which can donate electron density to form new bonds. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Methyl hydrazinoacetate: Similar in structure but lacks the carbamoyl group.
Ethyl 2-(carbamoylhydrazinylidene)acetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-(hydrazinylidene)acetate: Similar but lacks the carbamoyl group.
Uniqueness
Methyl 2-(carbamoylhydrazinylidene)acetate is unique due to the presence of both the carbamoyl and hydrazinylidene groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in various chemical and biological applications.
属性
CAS 编号 |
999-68-8 |
|---|---|
分子式 |
C4H7N3O3 |
分子量 |
145.12 g/mol |
IUPAC 名称 |
methyl 2-(carbamoylhydrazinylidene)acetate |
InChI |
InChI=1S/C4H7N3O3/c1-10-3(8)2-6-7-4(5)9/h2H,1H3,(H3,5,7,9) |
InChI 键 |
VQRYAYLNKCSWCB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
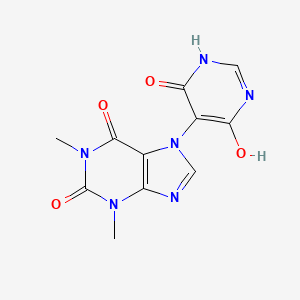
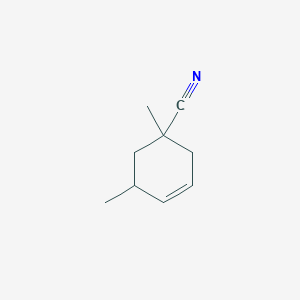

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
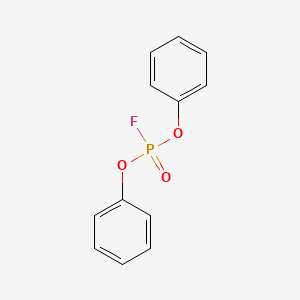
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
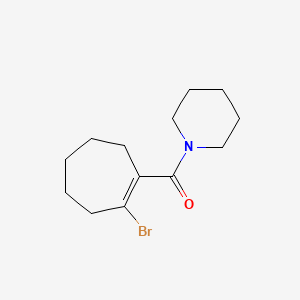
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
